Cas no 2248175-89-3 ((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid is a chiral carboxylic acid featuring a 3-methyloxetane moiety, which imparts unique steric and electronic properties. The stereospecific (S)-configuration enhances its utility in asymmetric synthesis and pharmaceutical applications, where enantiopurity is critical. The oxetane ring contributes to increased metabolic stability and improved pharmacokinetic profiles in drug design. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents. Its rigid oxetane structure also facilitates the study of conformational effects in medicinal chemistry. High purity and well-defined stereochemistry make it valuable for research and industrial applications requiring precise molecular control.
(2S)-2-(3-Methyloxetan-3-yl)propanoic acid structure
2248175-89-3 structure
Product name:(2S)-2-(3-Methyloxetan-3-yl)propanoic acid
CAS No:2248175-89-3
MF:C7H12O3
Molecular Weight:144.168382644653
CID:5804708
PubChem ID:137940123

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2248175-89-3
    • EN300-6505998
    • (2S)-2-(3-Methyloxetan-3-yl)propanoic acid
    • インチ: 1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1
    • InChIKey: YFOLAAPYZTVBOM-RXMQYKEDSA-N
    • SMILES: O1CC(C)(C1)[C@@H](C(=O)O)C

計算された属性

  • 精确分子量: 144.078644241g/mol
  • 同位素质量: 144.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 0.6

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid Pricemore >>

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Enamine
EN300-6505998-0.25g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
0.25g
$2525.0 2023-05-29
Enamine
EN300-6505998-5.0g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
5g
$7961.0 2023-05-29
Enamine
EN300-6505998-2.5g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
2.5g
$5380.0 2023-05-29
Enamine
EN300-6505998-0.05g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
0.05g
$2306.0 2023-05-29
Enamine
EN300-6505998-0.5g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
0.5g
$2635.0 2023-05-29
Enamine
EN300-6505998-1.0g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
1g
$2745.0 2023-05-29
Enamine
EN300-6505998-0.1g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
0.1g
$2415.0 2023-05-29
Enamine
EN300-6505998-10.0g
(2S)-2-(3-methyloxetan-3-yl)propanoic acid
2248175-89-3
10g
$11805.0 2023-05-29

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid 関連文献

(2S)-2-(3-Methyloxetan-3-yl)propanoic acidに関する追加情報

Introduction to (2S)-2-(3-Methyloxetan-3-yl)propanoic Acid (CAS No. 2248175-89-3)

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid, with the CAS number 2248175-89-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered attention due to its unique structural features and potential applications in drug development, particularly in the design of chiral auxiliaries and ligands. The presence of a 3-methyloxetan-3-yl moiety introduces a high degree of conformational flexibility, making it a valuable scaffold for exploring novel chemical interactions.

The compound's stereochemistry, specifically the (2S) configuration, plays a crucial role in its biological activity. Chiral molecules often exhibit distinct pharmacological properties depending on their spatial arrangement, and (2S)-2-(3-methyloxetan-3-yl)propanoic acid is no exception. Its structure allows for precise interactions with biological targets, which is essential for developing effective therapeutic agents. Recent studies have highlighted its utility in asymmetric synthesis, where it serves as a building block for more complex molecules with enhanced biological activity.

In the realm of drug discovery, the 3-methyloxetan-3-yl group is particularly interesting because it can participate in various chemical transformations while maintaining its stereocenter. This characteristic makes it an attractive candidate for generating libraries of compounds with diverse pharmacological profiles. Researchers have leveraged this property to develop novel inhibitors and modulators for enzymes and receptors involved in critical biological pathways. For instance, derivatives of this compound have shown promise in targeting enzymes associated with metabolic disorders and inflammatory diseases.

The synthesis of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid presents unique challenges due to the stability and reactivity of the oxetane ring. However, advances in synthetic methodologies have made it more accessible than previously thought. Modern techniques, such as transition-metal-catalyzed reactions and enantioselective transformations, have enabled chemists to construct this molecule with high enantiomeric purity. These advancements are not only important for academic research but also have practical implications for industrial-scale production of chiral compounds.

One of the most compelling aspects of (2S)-2-(3-Methyloxetan-3-yl)propanoic acid is its potential as a tool for studying molecular recognition processes. The combination of its rigid oxetane core and flexible side chain allows it to interact with a wide range of biological partners. This property has been exploited in computational studies to model enzyme-substrate interactions and predict binding affinities. Such insights are invaluable for rational drug design, where understanding the molecular basis of binding is essential for optimizing lead compounds.

Recent research has also explored the use of this compound in material science applications. The unique structural motifs present in (2S)-2-(3-Methyloxetan-3-yl)propanoic acid make it a candidate for developing novel polymers and functional materials. For example, its ability to undergo controlled polymerization has been investigated as a route to creating high-performance elastomers and coatings. These materials could find applications in industries ranging from aerospace to electronics, where precise control over molecular architecture is critical.

The environmental impact of synthesizing and using (2S)-2-(3-Methyloxetan-3-yl)propanoic acid is another area of growing interest. Sustainable chemistry principles emphasize the importance of minimizing waste and reducing energy consumption during chemical processes. Researchers are actively developing green synthetic routes for this compound, including biocatalytic methods that utilize enzymes as catalysts instead of traditional transition metals or harsh reagents. Such approaches align with global efforts to promote greener chemistry practices.

In conclusion, (2S)-2-(3-Methyloxetan-3-yl)propanoic acid (CAS No. 2248175-89-3) represents a fascinating intersection of organic chemistry, pharmaceutical science, and materials engineering. Its unique structural features offer numerous opportunities for innovation across multiple disciplines. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation therapeutics and functional materials.

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